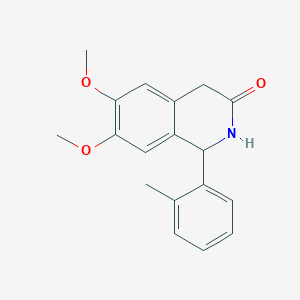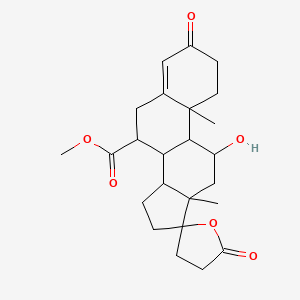![molecular formula C15H14ClNOS B4917537 3-chloro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4917537.png)
3-chloro-N-[2-(phenylthio)ethyl]benzamide
Übersicht
Beschreibung
3-chloro-N-[2-(phenylthio)ethyl]benzamide is a useful research compound. Its molecular formula is C15H14ClNOS and its molecular weight is 291.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.0484629 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Regioselective Deprotonation : Ethyl 2-(4-chloro-2-pyridyl)benzoic acid and related compounds, including benzamides, exhibit regioselective deprotonation when treated with lithium tetramethylpiperidide (LTMP), leading to the generation of lithio derivatives at specific carbon positions. This property is important for creating specialized compounds with potential applications in medicinal chemistry and drug design (Rebstock et al., 2004).
Synthesis of Indole Derivatives : Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates can be synthesized from ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates, showcasing the versatility of benzamide derivatives in synthesizing complex organic compounds (Cucek & Verček, 2008).
Biochemical and Pharmaceutical Research
Fluorescence Enhancement in Biomedical Applications : The compound Glibenclamide, which is structurally similar to 3-chloro-N-[2-(phenylthio)ethyl]benzamide, enhances the fluorescence of erbium ions. This property is useful for developing sensitive fluorimetric probes for biomedical research and possibly for the detection of certain pharmaceuticals in high-performance liquid chromatography (Faridbod et al., 2009).
Neuroleptic Activity : Some benzamide derivatives demonstrate significant neuroleptic activity, suggesting their potential use in psychiatric medication, specifically in the treatment of psychosis. These findings highlight the importance of benzamide derivatives in developing new therapeutic agents (Iwanami et al., 1981).
Catalysis and Material Science
- **Copper-CatalyzedSynthesis**: N-(2-Chloro-phenyl)-2-halo-benzamides, which are related to this compound, can be used in the synthesis of 2-arylbenzoxazole derivatives. This process involves copper-catalyzed intermolecular C–N/intramolecular C–O couplings, demonstrating the use of benzamides in complex organic synthesis and material science (Miao et al., 2015).
Medical Imaging and Analysis
- Quantitative Analysis in Biological Matrices : The benzamide derivative 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, a close analogue, was quantitatively analyzed in mouse plasma and whole blood using micro-extraction and liquid chromatography-tandem mass spectrometry. This indicates the relevance of benzamides in developing analytical methods for biological samples (Zalavadia, 2016).
Anti-Tubercular Applications
- Anti-Tubercular Scaffold Development : Benzamide derivatives like 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide have been synthesized and shown to possess potent in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds also demonstrated non-cytotoxic nature against human cancer cell lines, highlighting their potential in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Eigenschaften
IUPAC Name |
3-chloro-N-(2-phenylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-13-6-4-5-12(11-13)15(18)17-9-10-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCFVUUNFALNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B4917459.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B4917474.png)
![2-aminobenzimidazo[2,1-b]benzo[lmn]-3,8-phenanthroline-1,3,6(2H)-trione](/img/structure/B4917488.png)
![(2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone](/img/structure/B4917490.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B4917493.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4917507.png)
![isopropyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B4917512.png)
![3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B4917520.png)

![2-Nitro-5-(prop-2-enoxymethyl)-5,6-dihydro-[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B4917542.png)
![3,3-dimethyl-1-oxo-N-phenyl-11-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B4917549.png)
![9-(2-chlorobenzyl)-2-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4917553.png)

![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4917569.png)
